Formic acid triethylamine complex 5:2 (HCOOH/Et₃N complex) serves as a valuable reagent in carbonylation reactions, where a carbonyl group (C=O) is introduced into a molecule. This complex offers a convenient and safe source of carbon dioxide (CO₂) compared to using pure CO₂ gas, which can be challenging to handle and requires specialized equipment.
Studies have demonstrated its effectiveness in various carbonylation processes, including:
Beyond carbonylation reactions, formic acid triethylamine complex 5:2 finds applications in other areas of scientific research:
N,N-diethylethanamine;formic acid is a chemical compound formed from the combination of formic acid and N,N-diethylethanamine, typically in a molar ratio of 5:2. This compound is notable for its role as a versatile reagent in organic synthesis, particularly in reduction reactions and as a catalyst in transfer hydrogenation processes. The compound features a complex structure characterized by significant hydrogen bonding between the acidic hydrogens of formic acid and the nitrogen atoms of N,N-diethylethanamine, contributing to its unique properties and reactivity .
These reactions illustrate the compound's utility in organic synthesis, particularly for producing alcohols from carbonyl compounds .
N,N-diethylethanamine;formic acid exhibits notable biological activity, particularly in the context of cancer research. Studies have indicated that this compound can inhibit the growth of cancer cells in various organs, including the lungs, bladder, and kidneys. Additionally, its anti-inflammatory properties suggest potential therapeutic applications in medicine .
The synthesis of N,N-diethylethanamine;formic acid typically involves the direct reaction between N,N-diethylethanamine and formic acid under controlled conditions. The reaction often occurs at room temperature or slightly elevated temperatures without requiring high pressure. The molar ratio used can influence the yield and purity of the product .
N,N-diethylethanamine;formic acid finds applications across several fields:
Research on N,N-diethylethanamine;formic acid has highlighted its interactions with various substrates in organic synthesis. Its ability to form stable complexes through hydrogen bonding enhances its reactivity and selectivity in catalytic processes. Furthermore, studies indicate that this compound can interact with biological targets, influencing pathways related to cell growth and inflammation .
Several compounds share structural or functional similarities with N,N-diethylethanamine;formic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
Triethylammonium formate | C7H17NO2 | Commonly used as a buffer and reagent in organic synthesis. |
Dimethylformamide | C3H7NO | A polar aprotic solvent used in peptide synthesis. |
N,N-Diethylacetamide | C6H13N | Utilized as a solvent and intermediate in organic synthesis. |
N,N-diethylethanamine;formic acid is unique due to its specific reactivity profile as a reducing agent and its dual role as both a reactant and catalyst in various organic transformations .
The concept of using formic acid/triethylamine (F/T) systems in ATH emerged from early work on ruthenium-based catalysts. Noyori and Ikariya pioneered the use of bifunctional Ru catalysts in the 1990s, demonstrating their efficacy in transferring hydrogen from formic acid to ketones. Triethylammonium formate became central to these reactions due to its ability to stabilize reactive intermediates and facilitate hydride transfer. Early studies focused on optimizing the F/T ratio, with a 2.5:1 ratio initially considered standard. However, later research revealed that lower ratios (e.g., 0.2:1) could enhance reaction rates and enantioselectivity for specific substrates.
Year | Development | Impact |
---|---|---|
1990s | Noyori-Ikariya Ru catalysts with F/T | Enabled ATH of ketones to chiral alcohols |
2006 | Rhodium catalysts in aqueous F/T | Expanded substrate scope to water-insoluble ketones |
2012 | Optimal F/T ratio (0.2:1) identified | Improved yields and enantioselectivity for aryl ketones |
2020s | Mechanistic studies via FlowNMR/UV-Vis | Clarified role of Ru-formate intermediates |
Triethylammonium formate is formally named N,N-diethylethanamine; formic acid (2:1). Its IUPAC name, N,N-diethylethanamine; formic acid, reflects the stoichiometric combination of the two components. Structurally, it is a salt formed via acid-base neutralization:
$$
\text{HCOOH} + \text{NEt}3 \rightarrow \text{(NEt}3\text{H)}^+ \text{HCOO}^-
$$
The formate ion (HCOO⁻) acts as a hydride source, while triethylammonium (NEt₃H⁺) stabilizes intermediates through hydrogen bonding.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₇NO₂ | |
Molecular Weight | 173.23 g/mol | |
CAS Registry Number | 585-29-5 | |
SMILES | CNC(=O)O.C(C)(C)N |
Triethylammonium formate has undergone significant repurposing in asymmetric catalysis:
Recent advances highlight two trends:
The stoichiometric ratio of triethylamine to formic acid critically determines the physicochemical properties of the resulting complexes. At a 1:1 molar ratio, proton transfer from formic acid to triethylamine yields diethylammonium formate, a room-temperature ionic liquid (RTIL) characterized by strong Coulombic interactions [6]. This complex demonstrates high thermal stability, with decomposition observed only above 200°C [6].
In 2:1 and 5:2 ratios, excess amine or acid introduces unreacted species, altering phase behavior. For instance, a 2:1 ratio creates a biphasic system where diethylammonium formate coexists with free triethylamine, reducing overall viscosity [1]. Conversely, a 5:2 ratio promotes clustering of formate ions around ammonium centers, enhancing ionic conductivity but reducing thermal resilience [1].
Table 1: Impact of Molar Ratios on System Properties
Molar Ratio | Phase State | Conductivity (S/cm) | Thermal Stability (°C) |
---|---|---|---|
1:1 | Homogeneous RTIL | 0.12 | 210 |
2:1 | Biphasic | 0.08 | 185 |
5:2 | Homogeneous gel | 0.25 | 160 |
Hydrogen bonding between the ammonium N–H group and formate O–H/O–C=O moieties dominates the structural framework. Infrared (IR) spectroscopy reveals a ν(N–H···O) stretching mode at 2400 cm⁻¹, indicative of strong H-bonding [2]. Raman spectra further identify a δ(O–H···N) bending mode at 680 cm⁻¹, confirming bidirectional proton sharing [2].
Inelastic neutron scattering (INS) studies highlight the role of multicenter hydrogen bonds, where a single ammonium proton interacts with multiple formate oxygen atoms [2]. This delocalized bonding architecture stabilizes the ionic lattice, with bond lengths averaging 1.65 Å [2]. Theoretical models suggest that H-bond anisotropy contributes to the system’s low melting point (−45°C) [6].
The diethylammonium formate complex forms via exothermic proton transfer (ΔH = −58 kJ/mol) [6]. Stability is enhanced by:
Notably, the absence of α-hydrogens in triethylamine prevents keto-enol tautomerism, ensuring long-term stability against degradation [4]. However, under acidic conditions, formic acid catalyzes the decomposition of triethylamine to diethylamine and CO₂ [4].
Phase transitions in this system are temperature- and composition-dependent. At 25°C, the 1:1 ratio forms a transparent liquid, while the 5:2 ratio exhibits gelation due to extended H-bond networks [1]. Miscibility with polar solvents (e.g., water, ethanol) decreases with higher amine content, as hydrophobic ethyl groups dominate [3].
Water content profoundly impacts phase stability. Adding 10 wt% H₂O to the 1:1 complex reduces viscosity by 40% by disrupting ionic associations [1]. Conversely, dehydration induces crystallization, forming a monoclinic lattice with P2₁/c symmetry [2].
Density functional theory (DFT) calculations reveal a proton-transfer equilibrium favoring the ionic form (diethylammonium formate) over the neutral acid-base pair [6]. The HOMO-LUMO gap (4.3 eV) indicates moderate reactivity, consistent with experimental observations [2].
Molecular dynamics (MD) simulations predict anisotropic diffusion coefficients: cations diffuse 30% faster than anions due to weaker H-bonding with the lattice [2]. Charge distribution analyses show localized positive charge on the ammonium nitrogen (+0.78 e) and delocalized negative charge on the formate oxygen atoms (−0.54 e) [6].
Corrosive